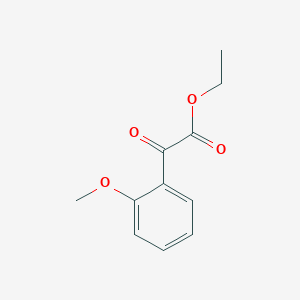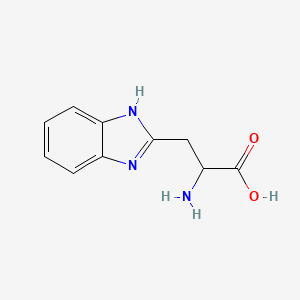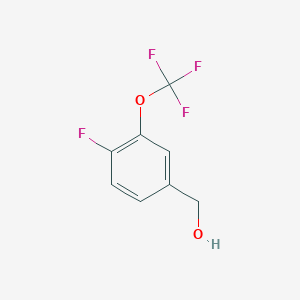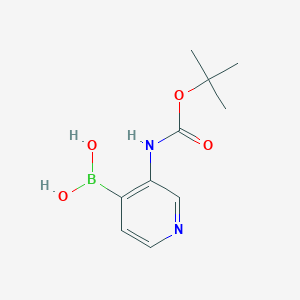
Ácido (3-((terc-butoxicarbonil)amino)piridin-4-il)borónico
Descripción general
Descripción
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the construction of complex molecules.
Aplicaciones Científicas De Investigación
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.
Material Science: Utilized in the preparation of boron-doped materials with unique electronic properties.
Biological Research: Investigated for its potential in enzyme inhibition and as a probe for studying biological systems.
Mecanismo De Acción
Target of Action
Boc-3-Aminopyridine-4-boronic acid, also known as (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by Boc-3-Aminopyridine-4-boronic acid . This reaction is widely applied in synthetic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the creation of a variety of complex organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which may impact its bioavailability in a laboratory setting.
Result of Action
The primary result of the action of Boc-3-Aminopyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of Boc-3-Aminopyridine-4-boronic acid are influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound is generally environmentally benign .
Análisis Bioquímico
Biochemical Properties
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .
Cellular Effects
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key enzymes and proteins involved in these pathways. For example, the compound may inhibit certain kinases or phosphatases, leading to alterations in cell signaling and gene expression. Additionally, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the tert-butoxycarbonyl-protected amino group can undergo deprotection under certain conditions, allowing for further chemical modifications and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to probe biochemical pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is involved in various metabolic pathways, particularly those related to its role as a boronic acid reagent. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activities and alter the flow of metabolites through specific pathways .
Transport and Distribution
Within cells and tissues, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can interact with membrane transporters, influencing its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within cells, allowing it to modulate specific biochemical pathways and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and triethylamine are frequently used.
Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Aminopyridines: Obtained after deprotection of the Boc group.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the pyridine ring and Boc-protected amino group.
4-(tert-Butoxycarbonylamino)phenylboronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is unique due to its combination of a boronic acid group, a pyridine ring, and a Boc-protected amino group. This combination provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJGFRQZHXGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572046 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227473-82-7 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


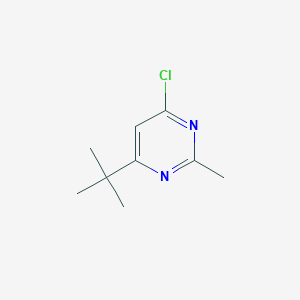

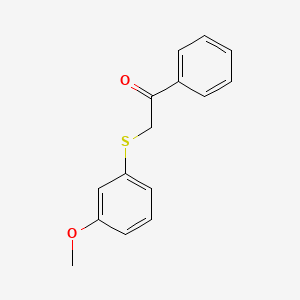
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)


![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
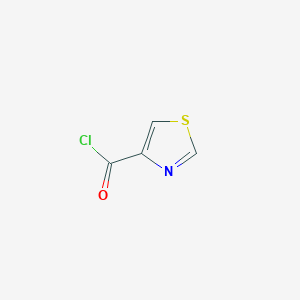
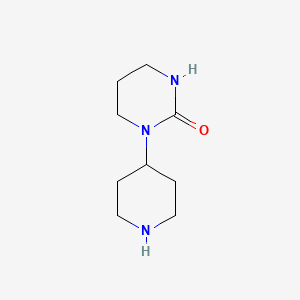
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
